2-Propenamide, N-(3-amino-3-oxopropyl)-
Description
2-Propenamide, N-(3-amino-3-oxopropyl)- is an acrylamide derivative featuring a propylamide substituent with both amino (-NH₂) and oxo (amide, -CONH₂) groups at the terminal carbon. Structurally, it consists of an acrylamide backbone (CH₂=CHCONH₂) modified by a 3-amino-3-oxopropyl group (-CH₂CH₂CONH₂) attached to the nitrogen atom.
Properties
CAS No. |
16260-34-7 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(prop-2-enoylamino)propanamide |
InChI |
InChI=1S/C6H10N2O2/c1-2-6(10)8-4-3-5(7)9/h2H,1,3-4H2,(H2,7,9)(H,8,10) |
InChI Key |
JVOZHPXOPHXNBM-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NCCC(=O)N |
Canonical SMILES |
C=CC(=O)NCCC(=O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Features: The target compound’s 3-amino-3-oxopropyl group distinguishes it from analogs like N-[3-(dimethylamino)propyl]-2-propenamide, which has a tertiary amine substituent. This difference impacts polarity and reactivity . The hydroxy and dimethyl groups in the butanamide derivative () contribute to its higher melting point (114–116°C), suggesting strong intermolecular hydrogen bonding .
Functional Group Influence: Aromatic amino groups in 2-Amino-N-(3-amino-3-oxopropyl)benzamide () enable π-π stacking, favoring applications in materials science . The amino acid backbone in N-(3-Amino-3-oxopropyl)-L-valine () makes it suitable for peptide-based drug design .
Synthetic Utility: Acrylamide derivatives are widely used in polymer synthesis. The dual amide groups in 2-Propenamide, N-(3-amino-3-oxopropyl)- may enhance crosslinking efficiency in hydrogels or biocompatible materials.
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